molecular formula C22H22N4O4S2 B11511749 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B11511749
M. Wt: 470.6 g/mol
InChI Key: MWKOSNVZZWNYQE-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the benzodioxole ring, introduction of the sulfanyl group, and construction of the tetrazatetracyclo ring system. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodioxole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C22H22N4O4S2/c1-4-22(2)8-13-16(9-30-22)32-19-17(13)18(27)25(3)20-23-24-21(26(19)20)31-10-12-5-6-14-15(7-12)29-11-28-14/h5-7H,4,8-11H2,1-3H3

InChI Key

MWKOSNVZZWNYQE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC6=C(C=C5)OCO6)C)C

Origin of Product

United States

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